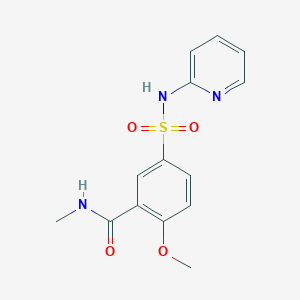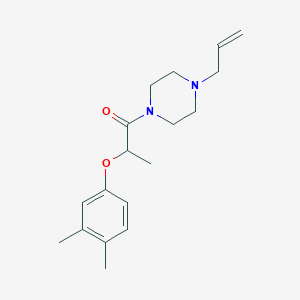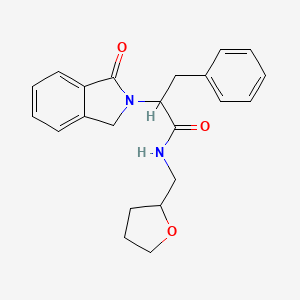
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide is an organic compound that features a benzamide core substituted with methoxy, methyl, and pyridin-2-ylsulfamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide typically involves nucleophilic substitution and amidation reactions. One common method involves the reaction of 2-methoxy-5-nitrobenzoic acid with methylamine to form the corresponding amide. This intermediate is then subjected to a nucleophilic aromatic substitution with pyridin-2-ylsulfonamide under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group in intermediates can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Electrophiles such as halogens (Cl₂, Br₂) in the presence of a Lewis acid catalyst (AlCl₃).
Major Products
Oxidation: Formation of 2-hydroxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide.
Reduction: Formation of 2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)aniline.
Substitution: Formation of various substituted benzamides depending on the electrophile used.
Scientific Research Applications
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pyridin-2-ylsulfamoyl group can interact with metal ions or other cofactors, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-N-(1-methylcyclohexyl)pyridin-3-amine: Similar in structure but with a cyclohexyl group instead of a benzamide core.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: Contains a borate group and a cyclopropane ring.
Uniqueness
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and pyridin-2-ylsulfamoyl groups allows for versatile interactions in various chemical and biological contexts.
Properties
IUPAC Name |
2-methoxy-N-methyl-5-(pyridin-2-ylsulfamoyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-15-14(18)11-9-10(6-7-12(11)21-2)22(19,20)17-13-5-3-4-8-16-13/h3-9H,1-2H3,(H,15,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGCJEFGEPULRGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=CC=N2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[3,4,6-triacetyloxy-5-[[(E)-3-phenylprop-2-enoyl]amino]oxan-2-yl]methyl acetate](/img/structure/B5428217.png)
![4-methoxy-N-[2-[5-(2-nitrophenyl)-2-furyl]-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5428219.png)
![4-Amino-2-piperidin-1-yl-1,3-diazaspiro[5.5]undeca-1,4-diene-5-carbonitrile](/img/structure/B5428222.png)

![1-[2-(4-methylphenyl)vinyl]-9H-beta-carboline](/img/structure/B5428238.png)
![1'-(cyclopropylcarbonyl)-N-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5428253.png)
![4-(3,6-dihydropyridin-1(2H)-yl)-7-(9H-purin-6-yl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5428255.png)
![rel-(4aS,8aR)-6-[(2,4-dimethyl-5-pyrimidinyl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5428257.png)
![3-propyl-5-{[2-(2,3,4-trifluorophenyl)-1H-imidazol-1-yl]methyl}isoxazole](/img/structure/B5428265.png)
![N-(2-methoxy-1-methylethyl)-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5428271.png)
![N-({1-[(1-isopropyl-1H-pyrrol-3-yl)methyl]piperidin-3-yl}methyl)cyclobutanecarboxamide](/img/structure/B5428273.png)

![13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B5428299.png)
![4-(3-chloro-4-methoxybenzoyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5428308.png)
